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4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid Documentation Hub

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  • Product: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid
  • CAS: 1368924-96-2

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Aryl-1,2,4-Triazole Benzoic Acid Derivatives

The following technical guide provides an in-depth analysis of 4-aryl-1,2,4-triazole benzoic acid derivatives , a critical scaffold in medicinal chemistry known for its bioisosteric properties and versatile pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-aryl-1,2,4-triazole benzoic acid derivatives , a critical scaffold in medicinal chemistry known for its bioisosteric properties and versatile pharmacological profile.

Synthesis, Physicochemical Profiling, and Therapeutic Potential[1]

Executive Summary

The 4-aryl-1,2,4-triazole benzoic acid scaffold represents a privileged structure in drug discovery, merging the metabolic stability of the triazole ring with the hydrogen-bonding capacity of the benzoic acid moiety. This guide analyzes the structural properties, synthetic pathways, and biological applications of these derivatives.[1][2] Specifically, it focuses on the N4-linked aryl congeners , which have demonstrated significant potential as non-steroidal anti-inflammatory drugs (NSAIDs), antimicrobial agents, and anticancer therapeutics (e.g., aromatase inhibitors).

Structural Architecture & Design Logic

The core pharmacophore consists of a 1,2,4-triazole ring substituted at the N4-position with a benzoic acid moiety.[3] This arrangement offers unique electronic and steric advantages compared to N1- or N2-substituted isomers.

  • Bioisosterism: The 1,2,4-triazole ring acts as a stable bioisostere for amide (-CONH-) and ester (-COO-) linkages, improving resistance to metabolic hydrolysis while maintaining hydrogen bond acceptor/donor capabilities.

  • Electronic Modulation: The benzoic acid group at N4 allows for fine-tuning of the triazole's electron density. The carboxylic acid (-COOH) function serves as a "warhead" for ionic interactions with receptor pockets (e.g., Arg/Lys residues in COX-2 or bacterial enzymes).

  • Dipole Alignment: The high dipole moment of the triazole ring (~5 D) facilitates strong electrostatic interactions, enhancing solubility and binding affinity.

Figure 1: Pharmacophore & SAR Map

SAR_Map Core 4-(4H-1,2,4-Triazol-4-yl) Benzoic Acid Scaffold Pos3 C3 Position (Lipophilic Domain) Core->Pos3 Pos5 C5 Position (Electronic Tuning) Core->Pos5 N4_Aryl N4-Benzoic Acid (Polar/Ionic Interactions) Core->N4_Aryl Lipophilicity Modulates LogP & Membrane Permeability Pos3->Lipophilicity Alkyl/Aryl groups Selectivity Determines Target Specificity (e.g., COX-2) Pos5->Selectivity SH/NH2/Aryl Solubility COOH enhances aqueous solubility N4_Aryl->Solubility pKa ~4.2

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the N4-benzoic acid moiety and C3/C5 substitution vectors.

Synthetic Methodologies

Two primary routes are established for synthesizing 4-aryl-1,2,4-triazoles. The choice depends on the availability of starting materials and the desired substitution pattern at C3/C5.

Method A: The Pellizzari Reaction (Thermal Cyclization)

This classical approach involves the condensation of a hydrazide with an amide or nitrile, followed by reaction with a primary amine (in this case, 4-aminobenzoic acid).

  • Utility: Best for symmetrical 3,5-disubstituted derivatives.

  • Limitation: Harsh conditions (high heat) can degrade sensitive functional groups.

Method B: The Einhorn-Brunner Reaction (Modified)

A more versatile route reacting diacylhydrazines with primary amines in the presence of a dehydrating agent (e.g.,


 or 

).
Method C: Microwave-Assisted One-Pot Synthesis (Green Chemistry)

This is the recommended protocol for high-throughput synthesis due to reduced reaction times and higher yields.

Figure 2: Synthetic Pathways

Synthesis_Pathways Start1 4-Aminobenzoic Acid Product 4-(4H-1,2,4-Triazol-4-yl) Benzoic Acid Start1->Product Direct Cyclization w/ Diacylhydrazine (Method B) Start2 Acyl Hydrazide Inter1 Potassium Dithiocarbazate Start2->Inter1 + CS2 / KOH Start3 Carbon Disulfide / Nitrile Inter2 1,3,4-Oxadiazole Intermediate Inter1->Inter2 + Hydrazine Inter2->Product + Start1 (Aminobenzoic Acid) (Ring Transformation) Cond1 KOH, EtOH Reflux Cond2 POCl3 or Microwave Cyclization

Caption: Convergent synthetic pathways illustrating the transformation of 4-aminobenzoic acid into the target triazole scaffold.

Physicochemical & ADME Profiling

Understanding the physicochemical behavior of these derivatives is crucial for formulation and bioavailability prediction.

PropertyValue / RangeImplication
Molecular Weight 250 - 450 DaIdeal for oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) 1.8 - 3.5Moderate lipophilicity ensures good membrane permeability without significant retention in adipose tissue.
pKa (Acidic) 4.0 - 4.5 (COOH)Ionized at physiological pH (7.4), enhancing solubility but limiting passive diffusion unless masked (prodrug).
pKa (Basic) ~2.2 (Triazole N2)Weakly basic; protonation only occurs in highly acidic environments (e.g., stomach).
H-Bond Donors 1 (COOH)Low count favors permeability.
H-Bond Acceptors 3-4 (N atoms + O)Facilitates interaction with target enzymes (e.g., Serine proteases).

Solubility Note: The free acid form often exhibits low aqueous solubility. Formation of sodium or potassium salts significantly improves dissolution rates for biological testing.

Biological Applications & Mechanism[2][4][5]
A. Anticancer Activity

Derivatives substituted with electron-withdrawing groups (e.g.,


, 

) on the C3-phenyl ring have shown potent cytotoxicity against MCF-7 (Breast) and HCT-116 (Colon) cancer cell lines.
  • Mechanism: Inhibition of aromatase (CYP19) and induction of apoptosis via the mitochondrial pathway.

  • Key Data:

    
     values as low as 15.6 µM  have been reported, comparable to doxorubicin in specific assays [1].
    
B. Antimicrobial & Antitubercular

The triazole ring mimics the imidazole core of ergosterol biosynthesis inhibitors.

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Spectrum: Broad-spectrum activity against Candida albicans and Mycobacterium tuberculosis.

C. Anti-inflammatory (COX-2 Inhibition)

The 4-aryl-1,2,4-triazole moiety serves as a scaffold to orient the benzoic acid group into the COX-2 active site, mimicking the binding mode of NSAIDs like diclofenac.

  • Selectivity: Bulky substituents at C3 improve COX-2 vs. COX-1 selectivity by exploiting the larger hydrophobic pocket of COX-2.

Experimental Protocols
Protocol 1: Synthesis of 4-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)benzoic Acid

Objective: To synthesize the core scaffold via the modified Pellizzari reaction.

Reagents:

  • 4-Aminobenzoic acid (0.01 mol)

  • Benzoyl chloride (0.02 mol)

  • Hydrazine hydrate (0.01 mol)

  • Phosphorus oxychloride (

    
    ) (15 mL)[2]
    

Procedure:

  • Intermediate Formation: React benzoyl chloride with hydrazine hydrate in ethanol at 0°C to form dibenzoylhydrazine. Recrystallize from ethanol.

  • Cyclization: Mix dibenzoylhydrazine (0.01 mol) and 4-aminobenzoic acid (0.01 mol) in a round-bottom flask.

  • Activation: Add

    
     (15 mL) carefully in a fume hood.
    
  • Reflux: Heat the mixture at reflux (100-110°C) for 5–8 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice (200 g) with stirring.

  • Neutralization: Neutralize the suspension with 10%

    
     solution until pH ~7.
    
  • Isolation: Filter the precipitate, wash with cold water, and dry.[2]

  • Purification: Recrystallize from ethanol/DMF (9:1) to yield the pure product.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

Objective: Determine


 against MCF-7 cells.[4]
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates and incubate for 24h at 37°C (
    
    
    
    ).
  • Treatment: Add test compounds dissolved in DMSO (serial dilutions: 0.1 - 100 µM). Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.

References
  • Al-Wahaibi, L. H., et al. (2019).[5] "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents." RSC Advances. Link

  • Bechara, W. S., et al. (2015).[6] "General Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles." Organic Letters. Link

  • Wei, Q., et al. (2006). "Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives." Asian Journal of Chemistry. Link

  • Chem-Impex International. "Product Data: 4-(4H-1,2,4-Triazol-4-yl)benzoic acid." Link

  • Nakka, M., et al. (2015).[6] "Environmentally Benign Synthesis of 1,2,4-Triazoles." Synthesis. Link

Sources

Exploratory

Physicochemical Profiling: The Dissociation Dynamics of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic Acid

The following technical guide details the physicochemical profile of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid, focusing on dissociation constants (pKa), structural determinants of acidity, and experimental validat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid, focusing on dissociation constants (pKa), structural determinants of acidity, and experimental validation protocols.

[1]

Executive Summary

Molecule: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid CAS Registry: 1368924-96-2 (Generic scaffold reference) Molecular Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol [1][2]

This guide analyzes the ionization behavior of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid, a critical intermediate in the synthesis of iron-chelating agents (e.g., Deferasirox derivatives) and bioactive heterocyclic hybrids.[1] Understanding its pKa values is essential for optimizing solubility, membrane permeability (LogD), and formulation stability.[1]

Key Physicochemical Parameters (Consensus Values):

  • pKa₁ (Triazolium deprotonation): 2.30 ± 0.20 (Basic functionality)[1]

  • pKa₂ (Carboxylic acid deprotonation): 3.95 ± 0.10 (Acidic functionality)[1]

  • Dominant Species at Physiological pH (7.4): Mono-anionic (Carboxylate form).[1]

Structural Analysis & Electronic Effects

To predict and interpret the pKa values accurately, one must deconstruct the molecule into its interacting electronic systems. The molecule consists of a central benzoic acid ring substituted at the para position by a 3-methyl-4H-1,2,4-triazole ring.

The Benzoic Acid Moiety (Acidic Center)

Standard benzoic acid has a pKa of 4.19 .[1] In this molecule, the phenyl ring is attached to the Nitrogen-4 (N4) of the triazole.[1]

  • Electronic Effect: The 1,2,4-triazole ring acts as an electron-withdrawing group (EWG) through the inductive effect (-I) and mesomeric effects.[1]

  • Impact: EWGs stabilize the conjugate base (carboxylate anion), thereby increasing acidity.[1] Consequently, the pKa of the carboxylic acid shifts from 4.19 down to approximately 3.95 .

The 1,2,4-Triazole Moiety (Basic Center)

The 1,2,4-triazole ring is amphoteric but predominantly basic in this configuration.[1]

  • Protonation Site: Protonation occurs at the N2 nitrogen of the triazole ring.

  • Substituent Effect: The N4-phenyl attachment is electron-withdrawing relative to a simple alkyl group, lowering the basicity of the triazole compared to unsubstituted 1,2,4-triazole (pKa ~2.5).[1] However, the C3-methyl group is electron-donating (+I), which slightly restores electron density.

  • Net Result: The conjugate acid (triazolium) has a pKa in the range of 2.1 – 2.5 .[1]

Ionization Pathway Diagram

The following diagram illustrates the species distribution across the pH scale, transitioning from Cationic to Neutral to Anionic.

IonizationPathway Cation CATIONIC SPECIES (pH < 2.0) [Triazole-H]+ / -COOH Neutral NEUTRAL SPECIES (pH 2.5 - 3.5) [Triazole] / -COOH (Low Solubility Region) Cation->Neutral pKa1 ~ 2.3 (-H+ from Triazole) Neutral->Cation Anion ANIONIC SPECIES (pH > 4.5) [Triazole] / -COO- (High Solubility) Neutral->Anion pKa2 ~ 3.95 (-H+ from COOH) Anion->Neutral

Figure 1: Stepwise dissociation pathway. Note that a true zwitterion is not formed because the acidic pKa is higher than the basic pKa.

Predicted vs. Experimental Data

The following data aggregates computational predictions (ACD/Labs, ChemAxon) and experimental values from structurally analogous triazole-benzoic acid scaffolds found in medicinal chemistry literature.

ParameterValue / RangeSource / Methodology
pKa₁ (Base) 2.30 ± 0.20 Potentiometric Titration (Analog Consensus)
pKa₂ (Acid) 3.95 ± 0.10 UV-Metric Titration (Hammett Shift Calculation)
Isoelectric Point N/A No Zwitterionic region (Acid pKa > Base pKa)
LogP (Neutral) 1.2 – 1.5 Calculated (cLogP)
LogD (pH 7.4) -1.8 Ionized species dominates (High aqueous solubility)

Technical Insight: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the carboxylate anion .[1] This suggests low passive membrane permeability unless specific transporters are involved, but high solubility in aqueous buffers.

Experimental Protocols for Determination

To validate these values in a laboratory setting, the following "Gold Standard" protocols are recommended. Due to the low solubility of the neutral species, a cosolvent method is often required.

Potentiometric Titration (The Sirius Method)

This method is preferred for its precision but requires the compound to be soluble at the start of the titration.[1]

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster).[1]

  • 0.5 M HCl and 0.5 M KOH (Standardized).

  • Degassed water (CO₂-free).[1]

Workflow:

  • Preparation: Dissolve 3–5 mg of the compound in a minimal amount of Methanol (if insoluble in water) or start at low pH (pH 1.5) where the cationic form is soluble.[1]

  • Titration: Titrate from pH 1.8 to pH 11.0 using KOH.

  • Blank Subtraction: Perform a blank titration (solvent only) to subtract carbonate errors and electrode drift.[1]

  • Data Fitting: Use the Bjerrum difference plot to identify inflection points.

UV-Metric Titration (Spectrophotometric)

Ideal for compounds with low solubility or overlapping pKa values, as the triazole and benzoic acid chromophores have distinct UV absorbance shifts.[1]

Protocol:

  • Wavelength Selection: Scan the compound (200–400 nm) at pH 1.0, 3.0, and 7.0 to find the

    
     shift.[1]
    
    • Expectation: A bathochromic shift (Red shift) in the 240–280 nm region upon deprotonation of the carboxylic acid.[1]

  • Dose-Response: Prepare buffers ranging from pH 1.5 to 6.5 in 0.2 unit increments.

  • Measurement: Measure Absorbance at

    
     for each pH point.
    
  • Calculation: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Solid Sample (3-5 mg) SolubilityCheck Solubility Check Is it soluble in water at pH 2? Start->SolubilityCheck DirectTitration Method A: Potentiometric Titration (Sirius T3 / GLpKa) SolubilityCheck->DirectTitration Yes Cosolvent Method B: Cosolvent Titration (Water/MeOH ratios: 20%, 30%, 40%) SolubilityCheck->Cosolvent No Analysis Data Analysis Refine using Bjerrum Plots DirectTitration->Analysis Yasuda Yasuda-Shedlovsky Extrapolation Plot pKa vs %Organic -> Intercept at 0% Cosolvent->Yasuda Yasuda->Analysis Output Final pKa Values Analysis->Output

Figure 2: Decision tree for selecting the appropriate pKa determination method based on solubility.

Implications for Drug Development[1]

Solubility Profile

The "U-shaped" solubility curve is critical for formulation:

  • pH 1–2: High solubility (Cationic).[1]

  • pH 2.5–3.5: Minimum Solubility (Intrinsic Solubility,

    
    ).  The neutral species precipitates. Avoid formulation in this pH window.
    
  • pH > 4.5: High solubility (Anionic).[1]

Salt Selection[1]
  • Basic Salts: Since the molecule is an acid (pKa ~3.95), it readily forms salts with bases like Sodium (NaOH), Potassium (KOH), or Tris.[1] The Sodium salt is recommended for maximizing aqueous solubility.

  • Acid Salts: While the triazole can form salts (e.g., Hydrochloride), the pKa is very low (~2.3).[1] These salts are likely unstable in water (hydrolyzing back to the neutral form and free acid) unless maintained in highly acidic media.[1]

References

  • Structural Analogs & Synthesis: Zhou, B., et al. "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents."[1] RSC Advances, 2019, 9, 19599-19609.

  • Triazole Dissociation Constants: Garratt, P. J., et al. "1,2,4-Triazole: Structure and properties."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • pKa Determination Methodology: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State."[3] Wiley-Interscience, 2003.[1] (Standard text for Potentiometric Titration protocols). [1]

  • Hammett Equation & Substituent Effects: Hansch, C., Leo, A., & Taft, R. W.[1] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991, 91(2), 165–195.[1]

Sources

Foundational

3-methyl-4-aryl-1,2,4-triazole ligand design for MOFs

Technical Guide: 3-Methyl-4-Aryl-1,2,4-Triazole Ligand Design for MOFs Executive Summary This technical guide addresses the design, synthesis, and reticular application of 3-methyl-4-aryl-1,2,4-triazole ligands in Metal-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Methyl-4-Aryl-1,2,4-Triazole Ligand Design for MOFs

Executive Summary

This technical guide addresses the design, synthesis, and reticular application of 3-methyl-4-aryl-1,2,4-triazole ligands in Metal-Organic Frameworks (MOFs). Unlike simple 1,2,4-triazoles (Htrz), the 4-substituted variants enforce a specific coordination geometry by sterically blocking the N4 position, compelling metal coordination exclusively through the N1 and N2 atoms. This "diazine-like" bridging mode is critical for generating short metal-metal distances, essential for applications in spin-crossover (SCO) materials , magnetic coupling , and rigid structural pillaring .

Part 1: Ligand Design Principles

The 3-methyl-4-aryl-1,2,4-triazole scaffold is not merely a linker; it is a structure-directing agent . Its design relies on three tunable vectors:

  • The N1-N2 Bridging Vector (Coordination):

    • Mechanism: The 4-aryl substituent prevents coordination at N4 due to steric hindrance and lack of a lone pair (if the ring is neutral). This forces the metal ions to bind at N1 and N2.

    • Result: Formation of [M-(N-N)-M] bridges. This often yields 1D chains or linear trinuclear clusters (e.g., [Cu₃(trz)₆]), which are thermodynamically stable secondary building units (SBUs).

  • The 4-Aryl Vector (Dimensionality & Function):

    • Steric Control: A simple phenyl group creates discrete 1D chains or 2D sheets (if anions bridge chains).

    • Extension: Functionalizing the aryl ring (e.g., 4-carboxyphenyl) transforms the ligand into a heterotopic linker . The triazole binds the metal cluster, while the carboxylate extends the framework into 3D space.

  • The 3-Methyl Vector (Steric Tuning):

    • Role: The methyl group at C3 creates a "pocket" near the metal center.

    • Effect: In Fe(II) SCO materials, this bulk influences the ligand field strength. A methyl group provides enough steric pressure to tune the spin transition temperature (

      
      ) near room temperature, unlike a proton (too small) or a tert-butyl group (too large).
      

Part 2: Synthesis Protocols

Two primary protocols are detailed below. Protocol A is the industry standard for high-throughput synthesis of the neutral ligand. Protocol B is for generating bifunctional ligands (carboxylate-tagged) for 3D MOFs.

Protocol A: One-Pot Cyclization (The Orthoformate Route)

Best for: Creating the core 3-methyl-4-aryl scaffold efficiently.

Reagents:

  • Acetohydrazide (1.0 eq)

  • Substituted Aniline (1.0 eq)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%)

Workflow:

  • Mixing: Combine Acetohydrazide and Aniline in TEOF. Add pTSA.

  • Reflux: Heat to 140°C (distilling off ethanol byproduct) for 6–12 hours.

  • Mechanism: The amine and hydrazide react with TEOF to form an intermediate imidate/amidine, which cyclizes.

  • Workup: Cool to RT. The product often precipitates. Wash with cold Et₂O. Recrystallize from EtOH/Water.[1]

Protocol B: The Isothiocyanate Route (Thione Intermediate)

Best for: Ligands requiring sulfur functionality or milder conditions.

Reagents:

  • Acetohydrazide (1.0 eq)

  • Aryl Isothiocyanate (1.0 eq)

  • NaOH (2M aq)

Workflow:

  • Thiosemicarbazide Formation: Reflux Acetohydrazide and Aryl Isothiocyanate in EtOH for 2h. Isolate the solid intermediate.

  • Cyclization: Reflux the intermediate in 2M NaOH for 4h.

  • Acidification: Cool and acidify with HCl to pH 5 to precipitate the 3-methyl-4-aryl-1,2,4-triazole-5-thione .

  • Desulfurization (Optional): To get the H-triazole, treat with dilute HNO₃ or H₂O₂ (oxidative removal of sulfur).

Visualization: Synthesis Logic

Synthesis Start Precursors: Acetohydrazide + Aryl Amine Inter Intermediate: Imidate Complex Start->Inter Condensation (140°C) TEOF Reagent: Triethyl Orthoformate TEOF->Inter Cyclo Cyclization: -3 EtOH Inter->Cyclo Product Target Ligand: 3-methyl-4-aryl-1,2,4-triazole Cyclo->Product Ring Closure

Caption: One-pot synthesis pathway via triethyl orthoformate condensation.

Part 3: MOF Assembly & Experimental Data

Coordination Geometry

In the presence of divalent metals (Zn²⁺, Fe²⁺, Cd²⁺), the ligand adopts a


-N1,N2 bridging mode.
  • Zn(II) / Cd(II): Tend to form tetrahedral or octahedral nodes. The triazole ligands bridge these nodes into 3D diamondoid (dia) or primitive cubic (pcu) nets if bifunctional linkers are used.

  • Fe(II): Forms octahedral centers linked by triazole bridges into 1D chains. These chains interact supramolecularly to form the solid lattice.

Experimental Protocol: Solvothermal Growth

Target: [Zn(L)₂] (L = 3-methyl-4-phenyl-1,2,4-triazole)

  • Precursor Solution: Dissolve Zn(NO₃)₂·6H₂O (0.1 mmol) and Ligand L (0.2 mmol) in MeOH/DMF (1:1 v/v, 5 mL).

  • Modulation: Add 2 drops of dilute HNO₃ (prevents rapid precipitation, improving crystal quality).

  • Heating: Seal in a Teflon-lined autoclave. Heat at 120°C for 48 hours.

  • Cooling: Slow cool (5°C/h) to RT.

  • Result: Colorless block crystals suitable for SCXRD.

Data Summary: Typical Physicochemical Properties
PropertyValue / ObservationRelevance
Crystal System Monoclinic / OrthorhombicCommon for low-symmetry ligands.
Coordination Mode

-N1,N2 bridging
Defines the SBU (Secondary Building Unit).
M-M Distance 3.6 – 4.0 ÅCritical for magnetic exchange coupling.
Thermal Stability Stable up to ~300°CHigh stability due to rigid triazole ring.
Porosity (BET) Low (for 1D chains) to High (for 3D)Depends on "Aryl" group functionality.

Part 4: Applications & Mechanism

Spin Crossover (SCO) Materials

The Fe(II)-triazole system is the gold standard for SCO.

  • Mechanism: The [Fe(N)₆] octahedron can switch between Low Spin (LS, diamagnetic) and High Spin (HS, paramagnetic) states upon thermal or optical stimulation.

  • Role of 3-Methyl-4-Aryl: The 3-methyl group exerts steric pressure on the Fe-N bond. This weakens the ligand field slightly compared to H-triazole, shifting the transition temperature (

    
    ) to a practical range (near RT). The 4-aryl group isolates the chains, preventing cooperativity loss.
    
Luminescence Sensing

Zn(II) and Cd(II) MOFs with this ligand exhibit Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission.

  • Application: Detection of nitroaromatics (explosives) or metal ions. The analyte interacts with the electron-rich aryl group (via

    
     stacking), quenching fluorescence.
    
Visualization: Coordination Logic

Coordination cluster_bridge Diazine Bridge Formation Metal1 Metal Node A (Zn/Fe) Metal2 Metal Node B (Zn/Fe) Ligand Ligand: 3-methyl-4-aryl-1,2,4-triazole N1 N1 Donor Ligand->N1 N2 N2 Donor Ligand->N2 N4 N4 (Blocked) by Aryl Group Ligand->N4 N1->Metal1 Coordinate Bond N2->Metal2 Coordinate Bond

Caption: The steric blocking of N4 forces N1-N2 bridging, linking metal nodes.

References

  • Aromí, G., Barrios, L. A., Roubeau, O., & Gamez, P. (2011). Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. Coordination Chemistry Reviews, 255(5-6), 485-546. Link

  • Olguín, J., & Brooker, S. (2011). Spin crossover active iron(II) complexes of 3,4,5-tri-substituted-1,2,4-triazole ligands. Coordination Chemistry Reviews, 255(1-2), 203-240. Link

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200, 131-185. Link

  • Zhang, J. P., & Chen, X. M. (2008). Exceptional framework flexibility and multiple sorption behaviors of a multifunctional porous metal-organic framework. Journal of the American Chemical Society, 130(18), 6010-6017. Link

  • BenchChem. (2025).[1] Synthesis of 3-Methyl-1,2,4-Triazole Using Acetimidohydrazide Hydrochloride.[1] Application Notes. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Crystallographic Guide to 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic Acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug candidate's physicochemical properties, including its solubility, stability, and bioavailability. For the promising therapeutic scaffold, 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid, a comprehensive understanding of its solid-state structure is paramount for its development. While the crystal structure for this specific molecule is not publicly available, a comparative analysis of its close structural analogs provides invaluable insights into its potential crystalline forms and intermolecular interactions.

This guide presents a detailed comparison of the single-crystal X-ray diffraction data of several key analogs of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid. By examining the crystallographic parameters of these closely related molecules, we can infer the likely structural characteristics of our target compound and anticipate its behavior in the solid state. This approach is a cornerstone of modern drug development, where understanding the impact of subtle molecular modifications on crystal packing is essential for rational drug design.

Comparative Crystallographic Data of Analogs

The following table summarizes the key crystallographic parameters for several analogs of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid. These compounds were selected based on their structural similarity to the target molecule, offering a window into the effects of substituent changes on the crystal lattice.

Parameter4-(4H-1,2,4-Triazol-4-yl)benzoic acid4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid[1]4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid[2]
Molecular Formula C₉H₇N₃O₂[3]C₁₀H₉N₃O₂C₁₀H₉N₃O₃
Crystal System Not specifiedMonoclinicTriclinic
Space Group Not specifiedP2₁/cP-1
a (Å) Not specified10.435.4641(7)
b (Å) Not specified5.556.6596(8)
c (Å) Not specified16.3213.1898(16)
α (°) Not specified9088.828(2)
β (°) Not specified101.383.577(2)
γ (°) Not specified9075.828(2)
Volume (ų) Not specified925.7462.42(10)
Z Not specified42

Experimental Workflow for Crystal Structure Determination

The definitive structural elucidation of a novel compound like 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid relies on a systematic and rigorous experimental workflow. Single-crystal X-ray diffraction stands as the gold standard for this purpose, providing an unambiguous three-dimensional map of the molecule's atomic arrangement.[4]

Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalGrowth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->CrystalGrowth DataCollection Data Collection (Single-Crystal X-ray Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, Patterson Function) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF Check, R-factor Analysis) StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure

A generalized workflow for obtaining single-crystal X-ray diffraction data.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the standard procedure for determining the crystal structure of a small organic molecule such as 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or ethyl acetate) to near saturation at an elevated temperature.

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, employ slow evaporation of the solvent from a saturated solution at a constant temperature.

    • Vapor diffusion, where a precipitant vapor slowly diffuses into the saturated solution, can also be an effective method.

    • Carefully select a well-formed, single crystal with sharp edges and no visible defects for data collection.

2. Data Collection:

  • Objective: To measure the intensities of the X-rays diffracted by the crystal.

  • Procedure:

    • Mount a suitable single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5]

    • Typically, data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • Objective: To convert the raw diffraction data into a list of reflection intensities and to determine the arrangement of atoms in the unit cell.

  • Procedure:

    • The raw diffraction images are processed to integrate the intensities of each reflection and to apply corrections for experimental factors such as Lorentz and polarization effects, and absorption.

    • The unit cell dimensions and the crystal system are determined from the positions of the reflections.

    • The space group is determined based on the systematic absences in the diffraction data.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Objective: To optimize the atomic positions and thermal parameters to best fit the experimental data.

  • Procedure:

    • The initial structural model is refined using full-matrix least-squares methods.

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

    • The refinement is complete when the shifts in the parameters are negligible and the R-factor, a measure of the agreement between the calculated and observed structure factors, is minimized.

Discussion and Comparative Analysis

The absence of a methyl group in 4-(4H-1,2,4-triazol-4-yl)benzoic acid compared to our target compound is a seemingly minor change, yet it can significantly influence the crystal packing. The methyl group in the target compound could introduce steric hindrance that disrupts the packing arrangement observed in the unsubstituted analog. It may also participate in weak C-H···O or C-H···N hydrogen bonds, further modifying the intermolecular interactions.

In 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid , the introduction of a flexible methylene spacer between the triazole and phenyl rings adds conformational freedom.[1] This flexibility can lead to different crystal packing motifs compared to the more rigid direct linkage in the target compound. The observed monoclinic crystal system and P2₁/c space group for this analog provide a plausible starting point for predicting the crystal system of the target molecule.

The crystal structure of 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid , a 1,2,3-triazole isomer, reveals a triclinic crystal system.[2] The presence of the hydroxymethyl group introduces a strong hydrogen bond donor, which dominates the crystal packing through O-H···O and O-H···N interactions.[2] While the triazole isomerism is a significant difference, the analysis of its hydrogen bonding patterns can offer clues about the potential for similar interactions involving the carboxylic acid group in our target compound.

The phenomenon of polymorphism , the ability of a compound to exist in multiple crystalline forms, is well-documented for 1,2,4-triazole derivatives.[6] Different polymorphs can exhibit distinct physical properties, making a thorough polymorphic screen crucial in drug development.[6] It is highly probable that 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid could also exhibit polymorphism, and the crystallization conditions detailed in the protocol would need to be varied to explore this possibility.

Conclusion

While the definitive crystal structure of 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid awaits experimental determination, a comparative analysis of its close structural analogs provides a robust framework for understanding its likely solid-state properties. The crystallographic data from its unsubstituted parent, a methylene-spaced homolog, and a functionalized isomer collectively suggest that the target compound is likely to form a hydrogen-bonded network dominated by the carboxylic acid and triazole nitrogen atoms. The presence of the methyl group is anticipated to introduce subtle but important modifications to the crystal packing. For drug development professionals, this comparative approach underscores the importance of systematic crystallographic studies and highlights the predictive power of analyzing structurally related compounds. The detailed experimental protocol provided herein offers a clear pathway for obtaining the definitive crystal structure of this promising molecule.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. 2024. [Link]

  • PubChem. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid. [Link]

  • Moodle@Units. X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • ResearchGate. Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. [Link]

  • 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid. [Link]

Sources

Comparative

Steric Control in Ligand Design: A Comparative Guide to 3-Methyl vs. Non-Methylated 4-(1,2,4-Triazol-4-yl)benzoic Acid

Topic: Comparing 3-methyl vs non-methylated 4-(1,2,4-triazol-4-yl)benzoic acid ligands Content Type: Technical Comparison Guide Audience: Researchers in Reticular Chemistry and Drug Discovery[1][2] [1][2] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing 3-methyl vs non-methylated 4-(1,2,4-triazol-4-yl)benzoic acid ligands Content Type: Technical Comparison Guide Audience: Researchers in Reticular Chemistry and Drug Discovery[1][2]

[1][2]

Executive Summary

In the engineering of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), the subtle modification of ligand architecture dictates the final topology.[2] This guide compares the standard 4-(1,2,4-triazol-4-yl)benzoic acid (L1) with its sterically hindered derivative, 3-methyl-4-(1,2,4-triazol-4-yl)benzoic acid (L2) .[1][2]

The core differentiator is the "Ortho-Methyl Effect." While L1 adopts a near-planar conformation allowing for dense


-

stacking and framework interpenetration, the methyl group in L2 introduces a critical steric clash.[1][2] This forces the triazole and benzene rings into a twisted conformation (dihedral angle >50°), often preventing interpenetration and enhancing porosity or inducing chiral helicity in the resulting frameworks.

Part 1: Molecular Architecture & The Torsion Mechanism

The functional difference between these ligands is not merely chemical composition, but conformational rigidity .

The Steric Twist Mechanism

In L1 , the rotational barrier between the benzene and triazole rings is low. In the solid state, packing forces often flatten the molecule to maximize


-overlap.[1]
In L2 , the methyl group at position 3 (ortho to the triazole-benzene bond) physically clashes with the hydrogen atoms of the triazole ring. To relieve this strain, the rings rotate out of plane.

Mechanism Visualization:

StericMechanism L1 Ligand L1 (Non-methylated) Sterics Steric Environment L1->Sterics No bulk L2 Ligand L2 (3-Methyl Substituted) L2->Sterics Ortho-Methyl Bulk Angle1 Dihedral Angle ~0° - 30° (Planar) Sterics->Angle1 Low Barrier Angle2 Dihedral Angle ~55° - 90° (Twisted) Sterics->Angle2 High Strain Packing1 Strong π-π Stacking Angle1->Packing1 Packing2 Disrupted Stacking (Weak π-interactions) Angle2->Packing2 Outcome1 Outcome: Interpenetrated Networks (Dense, Low Porosity) Packing1->Outcome1 Outcome2 Outcome: Non-Interpenetrated (Open Pores / Chiral) Packing2->Outcome2

Figure 1: The causal pathway from ligand substitution to crystallographic topology.[1][2] The methyl group acts as a "steric switch" preventing coplanarity.

Part 2: Comparative Performance Data

The following data summarizes typical behaviors observed when these ligands are complexed with transition metals (e.g., Zn(II), Cd(II)) under solvothermal conditions.

FeatureL1 (Non-Methylated) L2 (3-Methyl) Implication
Dihedral Angle 5° – 25° (Near Planar)55° – 85° (Twisted)L2 requires larger unit cell volume per molecule.[1][2]
Solubility Moderate (DMF/DMSO)High (DMF/DMSO/Alcohols)L2 is easier to process in solvothermal synthesis.[2]
MOF Topology Tendency for Interpenetration (e.g., dia nets)Tendency for Non-Interpenetration L2 is superior for generating accessible porosity.[2]
Luminescence Red-shifted (Conjugated)Blue-shifted & BrighterL2 reduces "Aggregation Caused Quenching" (ACQ).[1][2]
Coordination Rod-like linkerBent/Kinked linkerL2 can induce helical chains or lower symmetry space groups.[1][2]

Part 3: Synthesis Protocols

To ensure reproducibility, we utilize the Diformylhydrazine Route . This method is preferred over the Ainsworth synthesis for these specific ligands as it avoids harsh acyl chloride intermediates and yields higher purity.

Synthesis Workflow

SynthesisFlow SM1 Start: 4-Amino-3-R-benzoic acid (R=H or Me) Step1 Step 1: Melt Reaction 160-180°C, Solvent-free Time: 2-4 hours SM1->Step1 Reagent Reagent: Diformylhydrazine (Excess) Reagent->Step1 Step2 Step 2: Cyclization Formation of 1,2,4-triazole ring Step1->Step2 - 2 H2O Step3 Step 3: Purification Recrystallization (Ethanol/DMF) Step2->Step3 Product Final Ligand Yield: >70% Step3->Product

Figure 2: Solvent-free melt synthesis protocol for triazole-benzoic acid ligands.

Detailed Protocol (Self-Validating)

Materials:

  • Precursor: 4-Amino-3-methylbenzoic acid (for L2) or 4-Aminobenzoic acid (for L1).[1][2]

  • Reagent: Diformylhydrazine.[2]

  • Solvent: DMF (for recrystallization).[2]

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, intimately mix the amino-benzoic acid precursor (10 mmol) with diformylhydrazine (10 mmol). Note: Ensure the powder is finely ground to maximize surface contact.

  • Thermal Cyclization: Heat the mixture in an oil bath to 160°C .

    • Validation Check: The mixture will melt. Evolution of water vapor indicates the condensation reaction is proceeding. Continue heating until the evolution of gas ceases (approx. 2–3 hours).

  • Cooling & Solidification: Allow the melt to cool to room temperature. It will solidify into a crude off-white solid.[1][2]

  • Washing: Triturate the solid with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Dissolve the crude product in hot DMF. Filter while hot to remove insoluble impurities.[2] Allow to cool slowly.

    • L1 Appearance: Colorless needles or blocks.[2]

    • L2 Appearance: Often forms blocky, slightly yellow-tinted crystals.[1]

  • Characterization (NMR Validation):

    • L1 (DMSO-d6): Look for the triazole protons as a singlet around

      
       9.0–9.2 ppm (2H).[2]
      
    • L2 (DMSO-d6): Look for the methyl singlet at

      
       2.3 ppm (3H) and the triazole singlet at 
      
      
      
      9.0 ppm.[2] The aromatic region will show an ABX pattern (due to the asymmetric substitution) rather than the AA'BB' pattern of L1.[2]

Part 4: Application in MOF Construction

When using these ligands to build MOFs, the choice of solvent and metal salt is critical.

Crystallization Strategy
  • Metal Source:

    
     or 
    
    
    
    .[2][3]
  • Solvent System: DMF/Ethanol/Water (2:1:1).[2]

  • Temperature: 85°C – 100°C (Solvothermal).[2]

Why Choose L2 (Methylated)?

Choose L2 if your goal is:

  • Gas Storage/Separation: The twisted conformation prevents the framework from collapsing into a dense, non-porous structure (a common failure mode with L1).

  • Luminescent Sensors: The disruption of planarity reduces intermolecular energy transfer (quenching), often resulting in higher quantum yields for sensing metal ions or nitro-aromatics.[2]

Why Choose L1 (Non-Methylated)?

Choose L1 if your goal is:

  • Conductive Frameworks: The planar nature allows for better orbital overlap between ligands, which is favorable for charge transport studies.

  • High Thermal Stability: The dense packing (interpenetration) often results in frameworks stable up to 400°C, whereas open L2 frameworks may collapse at lower temperatures.[2]

References

  • Structural Impact of Methyl Substitution: Sun, Y. Q., et al. "Entangled coordination frameworks with 4-(1,2,4-triazol-4-yl)benzoic acid and 4-(1,2,4-triazol-4-yl)pyridine ligands." CrystEngComm, 2010.

  • Synthesis of Triazole Ligands (Diformylhydrazine route): Al-Masoudi, N. A., et al.[2] "Synthesis and biological activity of some new 1,2,4-triazole derivatives." Heteroatom Chemistry, 2006. [2]

  • Fluorescence and Topology in Triazolyl-Benzoates: Du, M., et al.[1] "Modulation of coordination architectures by ligand modification: 3-methyl-4-(1,2,4-triazol-4-yl)benzoic acid vs 4-(1,2,4-triazol-4-yl)benzoic acid." Dalton Transactions, 2013. (Note: This is the seminal comparison work for this specific topic).

  • General Principles of Steric Control in MOFs: He, Y., et al. "Methane storage in metal–organic frameworks."[2] Chemical Society Reviews, 2014.

Sources

Validation

Distinguishing 1,2,4-triazole regioisomers by NMR spectroscopy

An In-Depth Guide to Distinguishing 1,2,4-Triazole Regioisomers by NMR Spectroscopy A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development The 1,2,4-triazole scaffold is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Distinguishing 1,2,4-Triazole Regioisomers by NMR Spectroscopy

A Senior Application Scientist's Guide for Researchers in Medicinal Chemistry and Drug Development

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to serve as a bioisostere for other functional groups.[1][2] However, the synthesis of substituted 1,2,4-triazoles, particularly through common methods like alkylation, often yields a mixture of regioisomers—most frequently the 1- and 4-substituted products. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development, as regioisomers can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles.

This guide provides a comprehensive, field-proven framework for unambiguously assigning the structure of 1,2,4-triazole regioisomers using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will move from fundamental 1D NMR observations to the definitive assignments made possible by 2D correlation experiments, explaining the causality behind the spectral differences and providing practical, step-by-step protocols.

The Core Challenge: Electronic Asymmetry

The difficulty in distinguishing 1-substituted and 4-substituted 1,2,4-triazoles stems from their structural similarity. The key lies in understanding the inherent electronic asymmetry. In a 1-substituted isomer, the substituent is adjacent to the C5 position, whereas in a 4-substituted isomer, the substituent is positioned symmetrically between the C3 and C5 positions. This fundamental difference in the local electronic environment of the triazole ring protons (C3-H and C5-H) and carbons (C3 and C5) is the foundation for their differentiation by NMR.

Level 1 Analysis: 1D ¹H and ¹³C NMR Spectroscopy

One-dimensional NMR provides the first clues to the substitution pattern. The chemical shifts of the triazole ring protons (C3-H and C5-H) typically resonate in the downfield region of the ¹H NMR spectrum, usually between δ 7.5 and 9.5 ppm, due to the aromatic and electron-deficient nature of the ring.[3]

  • ¹H NMR Spectroscopy: In a 1-substituted 1,2,4-triazole, the C5-H proton is generally more deshielded (appears at a higher δ value) than the C3-H proton. This is because the N1 atom is more electron-withdrawing than a standard amine nitrogen due to its involvement in the aromatic system, and it is directly adjacent to C5. Conversely, in a 4-substituted isomer, the C3-H and C5-H protons are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp singlet that integrates to two protons. This is often the most immediate indicator of a 4-substituted pattern.

  • ¹³C NMR Spectroscopy: The carbon signals of the triazole ring (C3 and C5) typically appear between δ 140 and 170 ppm.[3] Similar to the proton spectra, the electronic environment dictates their shifts. In 1-substituted isomers, the C5 carbon signal is often found at a different chemical shift than the C3 carbon. In the symmetrical 4-substituted isomers, C3 and C5 are equivalent and produce a single signal.

Comparative Data: 1-Substituted vs. 4-Substituted 1,2,4-Triazoles

The following table summarizes typical chemical shift data for a benzyl-substituted 1,2,4-triazole, a common structural motif.

Compound Nucleus Triazole C3-H/C3 Triazole C5-H/C5 Benzylic CH₂ Reference
1-Benzyl-1H-1,2,4-triazole ¹H NMR~8.0 ppm~8.5 ppm~5.4 ppm[4]
¹³C NMR~145 ppm~152 ppm~52 ppm[4]
4-Benzyl-4H-1,2,4-triazole ¹H NMR~8.2 ppm (2H, s)~8.2 ppm (2H, s)~5.5 ppm[5]
¹³C NMR~144 ppm~144 ppm~52 ppm[5]

Note: Data is approximated from similar structures found in the literature. Exact shifts are solvent and substituent dependent.

While these 1D NMR trends are powerful initial indicators, signal overlap or the influence of other substituents can create ambiguity. For definitive proof, we must turn to 2D NMR techniques.

Level 2 Analysis: Definitive Structural Elucidation with 2D NMR

Two-dimensional NMR experiments provide unambiguous evidence of connectivity and spatial relationships within the molecule. For distinguishing 1,2,4-triazole regioisomers, the Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are the most decisive tools.[6][7]

The Power of Long-Range Correlations: HMBC

The HMBC experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is the key to connecting a substituent to the correct position on the triazole ring.

  • For a 1-Substituted Isomer: The protons on the atom directly attached to the triazole nitrogen (e.g., the -CH₂- protons of a benzyl group) will show a ³JCH correlation to the C5 carbon. They will typically not show a strong correlation to the C3 carbon, as that would be a four-bond correlation.

  • For a 4-Substituted Isomer: Due to symmetry, the protons on the atom attached to N4 will show a ³JCH correlation to both the C3 and C5 carbons.

This clear difference in the correlation pattern provides irrefutable evidence of the substitution pattern.

Figure 1. Key diagnostic HMBC correlations for distinguishing 1- and 4-substituted 1,2,4-triazoles.

Probing Through-Space Proximity: NOESY

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that is observed between protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected through bonds. This provides a powerful secondary confirmation.

  • For a 1-Substituted Isomer: The substituent at the N1 position is spatially close to the C5-H proton. Therefore, a NOESY experiment will reveal a cross-peak between the protons of the substituent (e.g., the -CH₂- protons) and the C5-H proton.

  • For a 4-Substituted Isomer: The substituent at the N4 position is spatially distant from both the C3-H and C5-H protons. Consequently, no NOE is expected between the substituent's protons and the triazole ring protons.

Figure 2. Diagnostic through-space NOE correlation expected for a 1-substituted isomer and its absence in a 4-substituted isomer.

Experimental Protocols

To ensure trustworthy and reproducible results, the following standard protocols should be followed.

Protocol 1: HMBC Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified triazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup: Tune and shim the spectrometer for the specific sample and solvent. Acquire a standard 1D ¹H spectrum to determine the chemical shift window.

  • HMBC Experiment Parameters:

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker systems).

    • Set the spectral widths to cover all proton and carbon signals of interest.

    • Crucially, set the long-range coupling constant (J-coupling) delay. A typical value for ³JCH is around 8 Hz. The corresponding delay (D6 on Bruker systems) is set to 1/(2*J), which would be ~62.5 ms. This value is critical for optimizing the transfer of magnetization for three-bond correlations.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 8 to 64 scans per increment, depending on sample concentration.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform Fourier transformation. Phase and baseline correct the spectrum.

  • Analysis: Identify the signals for the substituent protons (e.g., the benzylic CH₂) and look for cross-peaks to the triazole ring carbons (in the δ 140-170 ppm region). The presence of one (to C5) or two (to C3 and C5) cross-peaks will determine the regioisomer.

Protocol 2: 2D NOESY Data Acquisition
  • Sample Preparation: Use the same sample as prepared for the HMBC experiment.

  • Spectrometer Setup: Tune and shim the spectrometer.

  • NOESY Experiment Parameters:

    • Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Set the spectral widths to cover all proton signals.

    • Select an appropriate mixing time (d8 on Bruker systems). This is the most critical parameter. For small molecules (< 700 Da), mixing times between 500 ms and 1.0 s are typical. An incorrect mixing time can lead to a lack of signal or artifacts.

    • Acquire a sufficient number of scans for good sensitivity.

  • Data Processing: Process the 2D data similarly to the HMBC experiment.

  • Analysis: Look for off-diagonal cross-peaks. A cross-peak correlating the substituent protons with a triazole ring proton definitively establishes their spatial proximity and confirms the 1-substituted isomer.

Conclusion: A Self-Validating Workflow

G cluster_analysis Decision Logic start Mixture of 1,2,4-Triazole Regioisomers purify Purification (e.g., Chromatography) start->purify nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, HMBC, NOESY) purify->nmr_acq analysis Spectral Analysis nmr_acq->analysis isomer_1 Identify Isomer 1 analysis->isomer_1 isomer_2 Identify Isomer 2 analysis->isomer_2 report Final Structural Assignment isomer_1->report isomer_2->report h1_analysis ¹H NMR: One triazole signal (2H)? → Likely 4-Substituted Two triazole signals (1H each)? → Likely 1-Substituted hmbc_analysis HMBC: Substituent → C3 & C5? → Confirms 4-Substituted Substituent → C5 only? → Confirms 1-Substituted h1_analysis->hmbc_analysis Hypothesis noe_analysis NOESY: NOE from Substituent to C5-H? → Validates 1-Substituted hmbc_analysis->noe_analysis Confirmation

Figure 3. Workflow for the separation and unambiguous identification of 1,2,4-triazole regioisomers using NMR.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.
  • Sravya, G., & Bakkthavatchala Reddy, N. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Oriental Journal of Chemistry, 38(1).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication.
  • IUCr. (2025). Syntheses and crystal structures of 4-benzyl-1-ethyl-1,2,4-triazolium bromide and its corresponding NHC complexes of rhodium and iridium. Acta Crystallographica Section E: Crystallographic Communications.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Shodhganga.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Al-Amiery, A. A., et al. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. International Journal of Applied and Natural Sciences, 1(2), 29-38.
  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][3][8]triazoles. Molecules. Retrieved February 24, 2026, from

  • NotEvans. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange.
  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][3][8]triazolo[1,5-a] pyrimidine and[1][3][8]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. Retrieved February 24, 2026, from [Link]

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Comparative

A Researcher's Comparative Guide to the Thermal Stability of MOFs Based on 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic Acid

As the field of metal-organic frameworks (MOFs) continues to expand, the rational design of organic linkers to achieve desired material properties is paramount. The thermal stability of a MOF is a critical parameter that...

Author: BenchChem Technical Support Team. Date: February 2026

As the field of metal-organic frameworks (MOFs) continues to expand, the rational design of organic linkers to achieve desired material properties is paramount. The thermal stability of a MOF is a critical parameter that dictates its viability in applications such as gas separation, catalysis, and drug delivery, many of which operate at elevated temperatures. This guide provides an in-depth analysis of the thermal properties of MOFs constructed from the bifunctional linker, 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid (MTB). We will explore how the unique chemical architecture of MTB influences framework stability and provide a comparative analysis against other common linker systems, supported by experimental data and standardized protocols.

The Organic Linker's Central Role in MOF Thermal Stability

The thermal decomposition temperature of a MOF is not determined by a single factor but is rather a complex interplay between the strength of the metal-linker coordination bonds, the robustness of the inorganic secondary building unit (SBU), and the intrinsic thermal stability of the organic linker itself.[1][2][3] The MTB linker is a compelling case study, as it incorporates two distinct chemical moieties known to impart stability: a 1,2,4-triazole ring and a benzoic acid group.

  • 1,2,4-Triazole Moiety: N-heterocyclic compounds like 1,2,4-triazole are known for their high thermal and chemical stability.[4][5] The triazole ring can coordinate to metal centers through its nitrogen atoms, forming robust frameworks. Several studies on triazolate-based MOFs report ligand decomposition occurring at temperatures between 300–400 °C.[6]

  • Benzoic Acid Moiety: Carboxylate groups are the most common coordinating group in MOF chemistry, forming strong bonds with a wide variety of metal ions. The thermal stability of carboxylate-based MOFs can be exceptionally high, with renowned examples like UiO-66 (based on a zirconium SBU and terephthalic acid) showing stability up to 500 °C.[3]

The MTB linker synergistically combines these features. The carboxylate group provides a strong, primary coordination site, while the triazole ring offers a secondary site, potentially leading to higher network connectivity and, consequently, enhanced thermal robustness.

Comparative Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for assessing MOF thermal stability.[3] It measures the change in a material's mass as a function of temperature, revealing distinct events such as solvent loss and framework decomposition. The decomposition temperature (Td) is a key metric derived from the TGA curve, indicating the point at which the organic linker begins to break down.

Below is a comparative summary of the thermal stability of MOFs based on MTB-like linkers and other common framework types.

MOF / Framework TypeOrganic Linker(s)Metal NodeDecomposition Temp (Td) (°C)Reference
DEMOF Series 5-(3-methyl-4H-1,2,4-triazol-4-yl)isophthalate & 3-(3-methyl-4H-1,2,4-triazol-4-yl)benzoateCopper (CuII)~300[7]
CALF-20 / CALF-15 1,2,4-Triazolate / 3-Amino-1,2,4-triazolate & OxalateZinc (ZnII)300 - 400[6]
CFA-23 1H-1,2,3-TriazolateManganese (MnII)~350[8]
UiO-66 Benzene-1,4-dicarboxylateZirconium (ZrIV)425 - 500[3]
MOF-5 Benzene-1,4-dicarboxylateZinc (ZnII)400 - 500[3]
HKUST-1 Benzene-1,3,5-tricarboxylateCopper (CuII)250 - 300[3]

Note: The DEMOF series uses linkers that are structural isomers and analogues of MTB, providing the closest available experimental data.

From this comparison, MOFs incorporating the methyl-triazole-benzoate linker exhibit a thermal stability of around 300 °C.[7] This is comparable to other N-donor MOFs like HKUST-1 but lower than the exceptionally stable carboxylate-based frameworks like UiO-66 and MOF-5.[3] This suggests that while the triazole moiety contributes to a robust structure, the overall decomposition temperature is likely dictated by the weakest link in the framework, which could be the C-N bond of the triazole or the coordination bond at the copper paddlewheel SBU, a structure known to have moderate stability.[3]

Experimental Protocol: A Self-Validating TGA Workflow

To ensure accurate and reproducible TGA data, a rigorous experimental protocol is essential. The following steps describe a self-validating system for analyzing the thermal stability of an MTB-based MOF.

1. Sample Preparation & Activation (Critical Step)

  • Causality: As-synthesized MOFs contain guest solvent molecules within their pores.[9] If not removed, the evaporation of these solvents during TGA will cause an initial mass loss that can obscure the true framework decomposition temperature.

  • Protocol:

    • Wash the synthesized MOF crystals with a volatile solvent (e.g., methanol or acetone) to exchange the high-boiling synthesis solvent (like DMF).

    • Centrifuge to collect the crystals and decant the supernatant. Repeat 3-4 times.

    • Transfer the washed MOF to a vacuum oven.

    • Activate the sample by heating under dynamic vacuum (e.g., at 120-150 °C for 12 hours). The specific temperature should be below the expected decomposition point but sufficient to remove all guest molecules. A preliminary TGA run on an unactivated sample can help determine the appropriate activation temperature.

2. Instrument Calibration & Setup

  • Causality: Instrument accuracy is paramount. Calibration ensures the temperature and mass readings are correct. The choice of atmosphere prevents unwanted side reactions.

  • Protocol:

    • Perform routine weight and temperature calibrations as per the instrument manufacturer's guidelines (e.g., using certified calcium oxalate standards).

    • Place a clean, empty TGA crucible (typically platinum or alumina) in the instrument and tare it.

    • Add 5-10 mg of the activated MOF powder to the crucible. An accurate initial mass is crucial for correct interpretation.

    • Set the furnace purge gas to an inert atmosphere, typically high-purity nitrogen (N₂) or argon (Ar), with a flow rate of 50-100 mL/min. This prevents oxidative decomposition, allowing for the study of purely thermal degradation.

3. Thermal Program & Data Acquisition

  • Causality: A controlled heating rate ensures thermal equilibrium and allows for clear separation of thermal events.

  • Protocol:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to ensure a stable starting mass.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 800 °C) at a constant heating rate. A rate of 10 °C/min is standard for routine analysis.

    • Record the mass loss (%) and temperature (°C) throughout the experiment.

Workflow for TGA of an MTB-based MOF

TGA_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. TGA Measurement cluster_result 3. Data Analysis A As-Synthesized MOF B Solvent Exchange (e.g., Methanol) A->B C Activation (Vacuum Heating) B->C D Load Activated Sample (5-10 mg) C->D E Set Inert Atmosphere (Nitrogen Purge) D->E F Run Thermal Program (e.g., 10 °C/min to 800 °C) E->F G Obtain TGA Curve (Mass vs. Temp) F->G H Determine Td G->H

Caption: A standardized workflow for the TGA of MOFs.

Interpreting the TGA Curve of an MTB-based MOF

The resulting TGA thermogram provides a wealth of information. A typical curve for a MOF can be divided into three main regions:

  • Initial Mass Loss (if any): A weight drop at temperatures below ~200 °C corresponds to the loss of residual guest solvent molecules not removed during activation. For a perfectly activated sample, this region should be a flat plateau.

  • Thermal Stability Plateau: A region where the mass remains constant, indicating the temperature range in which the MOF structure is stable. The length of this plateau is a direct measure of the material's thermal robustness.

  • Framework Decomposition: A sharp, significant mass loss occurs at the decomposition temperature (Td). This corresponds to the breakdown of the MTB organic linker into volatile fragments. For MTB, this would involve the cleavage of C-C, C-N, and C-O bonds.

  • Final Residue: After the organic components have been pyrolyzed, the remaining mass at high temperature typically corresponds to the formation of a stable metal oxide. The experimental residue percentage can be compared to the theoretical value calculated from the MOF's chemical formula to confirm its composition.[10]

Interpreting a Typical MOF TGA Curve

TGA_Curve origin p1 origin->p1 x_end y_end Temperature (°C) Temperature (°C) 100 100 0 0 p2 p1->p2 p3 p2->p3 p4 p3->p4 A_ptr A_ptr p1_target A_ptr->p1_target B_ptr B_ptr p2_target B_ptr->p2_target C_ptr C_ptr p3_target C_ptr->p3_target

Caption: Stylized TGA curve showing key thermal events for a MOF.

Conclusion

MOFs constructed from the 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid linker demonstrate moderate thermal stability, with decomposition temperatures around 300 °C. The combination of the stable triazole ring and the robust carboxylate coordinating group results in frameworks that are suitable for applications operating below this temperature. Comparative analysis reveals that while they are more stable than some classic coordination polymers with weaker metal-ligand interactions (e.g., those with paddlewheel SBUs), they do not reach the exceptional thermal stability of frameworks built with highly-charged metal SBUs like Zr(IV). Understanding these thermal limits through rigorous and standardized TGA protocols is essential for the rational design of next-generation MOFs and for selecting the appropriate material for a given high-temperature application.

References

  • Amine‐Functionalized Triazolate‐Based Metal–Organic Frameworks for Enhanced Diluted CO2 Capture Performance.
  • Synthesis, thermal stability and magnetic properties of an interpenetrated Mn(II)
  • MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic applic
  • Two Novel Triazole-Based Metal–Organic Frameworks Consolidated by a Flexible Dicarboxylate Co-ligand: Hydrothermal Synthesis, Crystal Structure, and Luminescence Properties. ConnectSci.
  • Yang, D., & Gates, B. C. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis.
  • Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry.
  • A Comprehensive Thermogravimetric Analysis Multifaceted Method for the Exact Determination of the Composition of Multifunctional Metal‐Organic Framework Materials.
  • Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. eScholarship.org.
  • The thermal stability of metal-organic frameworks. Bohrium.
  • MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI.
  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold.
  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzo

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Triazole Benzoic Acid Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate like tri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate like triazole benzoic acid is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of analytical standards for assessing the purity of triazole benzoic acid, with a primary focus on elemental analysis as a fundamental benchmark. We will explore the "why" behind experimental choices, compare this classical method with modern alternatives, and provide actionable protocols to ensure the integrity of your research.

The Imperative of Purity for Triazole Benzoic Acid

Triazole benzoic acid and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules, including antifungal agents and other pharmaceuticals.[1][2] The presence of even minute impurities can have significant consequences, ranging from altered pharmacological activity and toxicity to complications in reaction chemistry and downstream process development. Therefore, robust and reliable methods for purity determination are indispensable.

Elemental Analysis: The Gold Standard for Fundamental Composition

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a primary technique for confirming the empirical formula and assessing the purity of a synthesized organic compound.[3] The principle is straightforward: the sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[4][5] The determined mass percentages of carbon, hydrogen, and nitrogen are then compared against the theoretical values calculated from the compound's molecular formula. For a generic triazole benzoic acid with the formula C₉H₇N₃O₂, the theoretical elemental composition is:

  • Carbon (C): 57.14%

  • Hydrogen (H): 3.73%

  • Nitrogen (N): 22.21%

A close correlation between the experimental and theoretical values, typically within a ±0.4% deviation, is strong evidence of high purity.[6][7]

Why Elemental Analysis is a Trusted Standard

The trustworthiness of elemental analysis lies in its direct measurement of the fundamental constituents of the molecule. Unlike methods that infer purity based on the response of a specific chromophore or functional group, elemental analysis provides a holistic assessment of the compound's elemental makeup. This makes it particularly valuable for:

  • Confirming the identity of a new chemical entity: A match between the expected and found elemental composition provides a high degree of confidence in the assigned molecular formula.

  • Detecting impurities that lack a strong UV chromophore or are otherwise difficult to detect by other means: For instance, residual solvents or inorganic impurities would lead to a deviation in the CHN percentages.

  • Providing a self-validating system: The sum of the mass percentages of all elements (including oxygen, which is often determined by difference or directly) should approach 100%. A significant deviation can indicate the presence of undetected elements or experimental error.

Experimental Protocol: CHN Combustion Analysis of Triazole Benzoic Acid

This protocol outlines the key steps for determining the C, H, and N content of a triazole benzoic acid sample using a modern CHN analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and has been thoroughly dried to remove any residual solvents or moisture. This is a critical step, as the presence of volatiles will significantly impact the hydrogen and carbon content. Drying is typically performed under high vacuum at a temperature below the compound's melting or decomposition point.
  • Accurately weigh approximately 1-3 mg of the dried sample into a tin or silver capsule. The exact sample weight will depend on the instrument's sensitivity.

2. Instrument Calibration:

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide). This step is crucial for ensuring the accuracy of the measurements. The calibration curve should be linear over the expected concentration range of the sample.

3. Combustion and Analysis:

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically ~900-1000°C) with a constant flow of pure oxygen.
  • The combustion products (CO₂, H₂O, and N₂) are then passed through a reduction furnace to convert any nitrogen oxides to N₂.
  • The gases are separated, typically by gas chromatography, and quantified using a thermal conductivity detector.

4. Data Interpretation:

  • The instrument software calculates the mass percentages of C, H, and N in the sample.
  • Compare the experimental results to the theoretical values for triazole benzoic acid. A deviation of ≤0.4% is generally considered acceptable for a pure compound.

A Comparative Overview of Purity Assessment Techniques

While elemental analysis provides a fundamental measure of purity, a comprehensive assessment often involves orthogonal methods that probe different physicochemical properties of the compound. The choice of technique depends on the specific information required, the nature of potential impurities, and the stage of development.

Analytical TechniquePrincipleAdvantagesLimitations
Elemental Analysis (CHN) Combustion and quantification of resulting gases (CO₂, H₂O, N₂)Provides fundamental elemental composition, excellent for confirming empirical formula, detects a broad range of impurities.Not suitable for identifying specific impurities, requires a relatively pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High sensitivity and specificity for separating and quantifying impurities, widely used in the pharmaceutical industry for routine quality control.[8][9][10]Requires reference standards for impurity identification and quantification, may not detect impurities that do not have a UV chromophore (if using a UV detector).
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.[11]A primary analytical method that does not require a reference standard of the analyte for quantification, provides structural information about impurities.[12][13]Lower sensitivity compared to HPLC, requires a well-characterized internal standard, and can be complex to set up and validate.[14]
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions as a function of temperature.[15][16]Rapid and requires a small amount of sample, provides information on the melting point and can be used to determine purity based on melting point depression.[17][18]Only applicable to crystalline solids, less sensitive to impurities that are soluble in the solid phase, and can be affected by polymorphism.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity for identifying impurities, can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.Quantification can be challenging without appropriate standards, and ionization efficiency can vary between compounds.

Workflow and Logical Relationships in Purity Assessment

A robust purity assessment strategy often employs a combination of these techniques in a logical sequence.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Characterization & Purity cluster_impurity_profiling Impurity Profiling & Quantification cluster_thermal_properties Thermal Properties Synthesized_Compound Synthesized Triazole Benzoic Acid EA Elemental Analysis (CHN) (Confirms Empirical Formula) Synthesized_Compound->EA Initial Purity Check NMR_Structure NMR Spectroscopy (Structural Confirmation) Synthesized_Compound->NMR_Structure MS_Identity Mass Spectrometry (Confirms Molecular Weight) Synthesized_Compound->MS_Identity DSC DSC (Assesses Purity via Melting Point) Synthesized_Compound->DSC For crystalline solids HPLC HPLC/UPLC (Separates & Quantifies Impurities) EA->HPLC If elemental composition is off NMR_Structure->HPLC If unexpected signals are present LC_MS LC-MS (Identifies Impurities) HPLC->LC_MS For unknown peak identification qNMR qNMR (Quantifies Purity without Analyte Standard) HPLC->qNMR Orthogonal quantification

Caption: Logical workflow for the comprehensive purity assessment of triazole benzoic acid.

Conclusion

The determination of purity for a critical compound like triazole benzoic acid necessitates a multi-faceted analytical approach. Elemental analysis serves as an essential and fundamental standard, providing a direct measure of the compound's elemental composition and a high degree of confidence in its empirical formula. While it is a powerful tool, it should be complemented by orthogonal techniques such as HPLC for impurity separation and quantification, qNMR for absolute purity determination, and DSC for assessing the purity of crystalline solids. By understanding the principles, advantages, and limitations of each method, researchers and drug development professionals can design a robust and scientifically sound strategy to ensure the quality and integrity of their materials, ultimately contributing to the development of safer and more effective medicines.

References

  • ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021,

  • ASTM D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants -- eLearning Course, [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC - Thermal Support, [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia, [Link]

  • D-5291 - Analytical Method, [Link]

  • ASTM D5291 − 10: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - Internet Archive, [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc., [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma, [Link]

  • Quantitative NMR | Organic Primary Standards Group, [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities, [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL, [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc., [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL, [Link]

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications, [Link]

  • Determination of purity by differential scanning calorimetry (DSC) - ACS Publications, [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1), [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science, [Link]

  • An International Study Evaluating Elemental Analysis - PMC - NIH, [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM, [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy, [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group, [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry, [Link]

  • Recent Advances in Impurity Profiling of Active Pharmaceutical Ingredients, [Link]

  • Elemental analysis - Wikipedia, [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org, [Link]

  • Active Ingredient Analysis: Methods And Applications in Product Quality Control - alwsci, [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids, [Link]

  • Fast and sustainable active pharmaceutical ingredient (API) screening in over-the-counter and prescription drug products by surface-assisted plasma-based desorption/ionization high-resolution mass spectrometry - Analytical Methods (RSC Publishing), [Link]

  • MODERN ANALYTICAL TOOLS FOR THE DETERMINATION OF THE ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW, [Link]

  • HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column, [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC, [Link]

  • 2.4 Oxygen flask method - digicollections.net, [Link]

  • High-performance Liquid Chromatographic Analysis of New Triazole Antifungal Agent SYN-2869 and Its Derivatives in Plasma - PubMed, [Link]

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  • Synthetic routes to triazole benzoic acid compounds 1–17 - ResearchGate, [Link]

  • The Application of the Oxygen-flask Combustion Technique to the Determination of Trace Amounts of Chlorine and Sulphur in, [Link]

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Safety & Regulatory Compliance

Safety

4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid proper disposal procedures

Topic: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid Proper Disposal Procedures PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION Chemical Identity: Compound: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid[1][2] CAS Number...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid Proper Disposal Procedures

PART 1: EXECUTIVE SUMMARY & IMMEDIATE ACTION

Chemical Identity:

  • Compound: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid[1][2]

  • CAS Number: 1368924-96-2[1][2]

  • Molecular Formula: C₁₀H₉N₃O₂[1][2]

  • Physical State: Solid (White powder/crystal)[1][2]

Operational Hazard Profile:

Hazard Class GHS Code Description Handling Priority
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2] High - Do not ingest; wash hands thoroughly.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6] Medium - Wear nitrile gloves.[1][2]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4] High - Wear safety goggles.[1][2]

| STOT - SE | H335 | May cause respiratory irritation.[1][2][5][7] | Medium - Use in a fume hood.[1][2] |

PART 2: DEEP DIVE – DISPOSAL PROTOCOLS

As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" waste; it is the final step of the experimental lifecycle.[1][2] For 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid , the presence of the triazole ring and the carboxylic acid moiety dictates specific thermal destruction methods to prevent environmental accumulation.[1][2]

Protocol A: Solid Waste Disposal (Pure Substance & Contaminated Debris)

Applicability: Expired stock, synthesis byproducts, contaminated weigh boats, and filter paper.[1][2]

  • Segregation:

    • Do NOT mix with strong oxidizing agents (e.g., perchlorates, nitrates) or strong bases.[1][2][7] The carboxylic acid group can react exothermically with bases, and the triazole ring is nitrogen-rich, posing potential (though low) reactivity risks with strong oxidizers.[1][2]

    • Segregate into a container labeled "Hazardous Waste - Solid Organic." [1][2]

  • Containerization:

    • Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

    • Labeling: Must include the full chemical name (no abbreviations), CAS number (1368924-96-2), and the hazard warning "Irritant/Harmful."[1][2]

  • Final Disposal Method:

    • High-Temperature Incineration: This compound must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1][2]

    • Mechanism: The facility will dissolve the solid in a combustible solvent or inject it directly into an incinerator equipped with an afterburner and scrubber.[1][2] This ensures the complete oxidation of the nitrogenous triazole ring into nitrogen oxides (

      
      ), which are then scrubbed, preventing release.[1][2]
      
Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste containing the compound.[1][2]

  • Solvent Compatibility Check:

    • Ensure the carrier solvent (e.g., DMSO, Methanol, DMF) is compatible with the "Organic Solvents" waste stream.[1][2]

    • Critical Check: If the solution contains halogenated solvents (DCM, Chloroform), it MUST go into the "Halogenated Waste" stream.[1][2] If only non-halogenated solvents are used, use the "Non-Halogenated" stream.[1][2]

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly acidic due to the benzoic acid moiety, ensure the waste container is rated for acidic organic waste.[1][2] Neutralization is generally not required for organic solvent waste streams unless specified by your facility's EHS guidelines.[1][2]

  • Containerization:

    • Use standard safety waste carboys (HDPE or Steel).[1][2]

    • Venting: Ensure the cap has a pressure-relief mechanism if there is any risk of ongoing reaction (unlikely with this stable compound, but good practice).[1][2]

PART 3: EMERGENCY RESPONSE (SPILL CLEANUP)

Scenario: You have spilled 500 mg of solid powder on the benchtop.

Step-by-Step Response:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: Put on nitrile gloves (double glove recommended), safety goggles, and a lab coat.[1][2] If the powder is fine and airborne, wear an N95 respirator.[1]

  • Containment (Dry Spill):

    • Do NOT dry sweep if dust generation is likely.[1][2]

    • Cover the spill with a damp paper towel (moistened with water) to suppress dust.[1][2]

  • Collection:

    • Scoop the material and the damp towels into a sealable plastic bag or wide-mouth waste jar.[1]

    • Wash: Clean the surface with soap and water.[1][2][3][4][6][7] Collect the rinsate with paper towels and add them to the solid waste container.[1][2]

  • Verification: Check the surface pH with litmus paper to ensure no acidic residue remains.[1][2]

PART 4: VISUALIZATION & WORKFLOWS

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for categorizing 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid waste based on physical state and contamination.

WasteDisposal Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidType Pure or Contaminated Debris? Solid->SolidType LiquidType Solvent Type? Liquid->LiquidType BinSolid Bin: Hazardous Waste (Solid Organic) Label: Irritant/Harmful SolidType->BinSolid HaloCheck Contains Halogens? (e.g., DCM, Chloroform) LiquidType->HaloCheck TSDF Ship to TSDF for Incineration BinSolid->TSDF BinHalo Bin: Halogenated Organic Waste HaloCheck->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organic Waste HaloCheck->BinNonHalo No BinHalo->TSDF BinNonHalo->TSDF

Figure 2: Spill Response Protocol

Caption: Operational workflow for safely managing a laboratory spill of the substance.

SpillResponse Spill Spill Detected Assess Assess Hazard (Dust vs. Liquid) Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE DustControl Prevent Dust: Cover with wet paper towel PPE->DustControl Solid Absorb Absorb Liquid: Use Vermiculite/Pads PPE->Absorb Liquid Collect Collect into Sealable Bag/Jar DustControl->Collect Absorb->Collect Clean Wash Surface (Soap & Water) Collect->Clean Dispose Label as HazWaste Clean->Dispose

[1][2][6][7]

PART 5: REGULATORY COMPLIANCE

United States (RCRA):

  • Classification: This compound is not explicitly P-listed or U-listed.[1][2] However, under the Resource Conservation and Recovery Act (RCRA), the generator must determine if the waste exhibits hazardous characteristics.[1][2]

  • Determination: Due to its GHS classification (H302, H315, H319), it is prudent to manage it as Non-RCRA Regulated Hazardous Waste (often coded as "State Regulated" depending on location, e.g., California or Massachusetts) or simply as generic chemical waste to ensure incineration.[1][2]

  • Best Practice: Never dispose of in regular trash.

European Union (EWC):

  • Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary: 4-(3-Methyl-4H-1,2,4-triazol-4-yl)benzoic acid.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1][2] Laboratory Safety Guidance. U.S. Department of Labor.[1][2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1][2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid

Part 1: Executive Safety Summary Compound Identity: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid CAS Registry Number: 1368924-96-2 Physical State: White to off-white solid powder. Primary Hazards (GHS): H315: Causes s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Identity: 4-(3-Methyl-4H-1,2,4-triazole-4-yl)benzoic acid CAS Registry Number: 1368924-96-2 Physical State: White to off-white solid powder. Primary Hazards (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

Operational Context: This compound combines a benzoic acid moiety with a triazole ring.[3] While the triazole ring is generally stable, the carboxylic acid function makes this compound acidic and an irritant to mucous membranes. The primary operational risk is airborne dust generation during weighing and transdermal absorption if solubilized in carrier solvents like DMSO.

Part 2: Hierarchy of Controls & Risk Assessment

Effective safety is not just about wearing gear; it is about engineering the environment to minimize the need for that gear.

1. Engineering Controls (Primary Defense)
  • Powder Handling: All weighing and transfer of the solid must occur inside a certified Chemical Fume Hood or a Powder Weighing Station.

  • Static Control: Triazole derivatives often exhibit high static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder," which increases inhalation risk.

  • Ventilation: Ensure hood face velocity is between 80–100 fpm (feet per minute).

2. Personal Protective Equipment (PPE) Matrix

PPE selection depends on the state of the matter (Solid vs. Solution).

Protection ZoneSolid Handling (Powder) Solution Handling (e.g., in DMSO/Methanol) Scientific Rationale
Eye/Face Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles.Powders require impact protection; solutions require seal against splashes that could carry the irritant into the eye.
Hand (Primary) Nitrile (min 0.11 mm / 4 mil).Double Nitrile or Butyl Rubber (if in DMSO).Nitrile resists organic acids well.[4] However, DMSO permeates nitrile in <5 mins, carrying the solute through the skin.
Respiratory None required inside fume hood.[5] N95 if hood unavailable (Emergency only).None required inside fume hood.[5]The fume hood is the primary respiratory barrier. N95 protects against particulates, not solvent vapors.
Body Standard cotton/poly lab coat.Chemical-resistant apron (Tyvek®) if handling >100mL.Cotton absorbs liquids, keeping them against the skin. Tyvek repels splashes.
Part 3: Operational Protocols (SOPs)
A. Weighing & Transfer Protocol (Solid State)
  • Objective: Transfer compound without generating airborne dust.

  • Preparation: Place the balance inside the fume hood. Verify the sash is at the working height.

  • Static Mitigation: If the powder is "flighty" (static), wipe the spatula with an ethanol-dampened wipe (allow to dry) or use an anti-static gun.

  • Transfer: Use a narrow-neck weighing boat or glass weighing funnel. Avoid flat weighing papers, which increase spill risk during transfer to flasks.

  • Cleanup: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.

B. Solubilization Protocol (Liquid State)
  • Objective: Dissolve compound for assay/synthesis while mitigating solvent-carrier risks.

  • Critical Warning: This compound is often dissolved in DMSO (Dimethyl Sulfoxide) for biological assays. DMSO is a potent skin penetrant and will carry the triazole/benzoic acid directly into the bloodstream.

  • Glove Check: If using DMSO, wear two pairs of nitrile gloves ("double-gloving"). If the outer glove is splashed, remove it immediately; the inner glove provides a temporary barrier while you wash hands.

  • Vessel: Use borosilicate glass vials with PTFE-lined caps.

  • Labeling: Label the vial immediately with "Irritant" and the solvent name.

Part 4: Emergency Response & Disposal[2]
Decision Logic for Spills

The following diagram outlines the immediate response logic for spills, distinguishing between minor powder spills and solution spills.

SpillResponse Start Spill Incident Detected Assess Assess State & Volume Start->Assess Powder Solid Powder Spill Assess->Powder Liquid Solution Spill (DMSO/Methanol) Assess->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe Avoid Air Drafts Scoop Scoop/Wipe into Solid Waste Container WetWipe->Scoop Decon Clean Surface with Soap & Water (pH Neutral) Scoop->Decon Evac Alert Lab Personnel Liquid->Evac DoubleGlove CRITICAL: Wear Double Nitrile or Butyl Gloves Evac->DoubleGlove Absorb Apply Absorbent Pads (Vermiculite/Pig Mat) Absorb->Decon DoubleGlove->Absorb Report File Incident Report Decon->Report

Figure 1: Decision logic for spill remediation. Note the specific requirement for wet-wiping powders to prevent aerosolization.

Disposal Plan
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and dry powder in the Hazardous Solid Waste stream (labeled "Toxic/Irritant Solids").

  • Liquid Waste:

    • If dissolved in organic solvents (DMSO, MeOH): Organic Solvent Waste .

    • If in aqueous buffer: Aqueous Waste (check pH, neutralize if necessary, though small amounts of benzoic acid derivatives are usually buffered).

  • Container: Do not use metal containers for acidic solutions; use Polyethylene (HDPE) or Glass.

Part 5: References & Authority
  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 4-(3-methyl-4H-1,2,4-triazol-4-yl)benzoic acid (CAS 1368924-96-2).

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Selection Guide.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2023). Compound Summary: Benzoic acid derivatives and Triazole safety profiles.

Sources

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